molecular formula C14H21ClN2 B11805999 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

Cat. No.: B11805999
M. Wt: 252.78 g/mol
InChI Key: VPFQJANWZRRKAB-UHFFFAOYSA-N
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Description

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a butyl-substituted pyrrolidine ring attached to a chlorinated methylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a butyl halide under basic conditions. For example, the reaction of 1-butylamine with 2-chloropyridine in the presence of a base such as sodium hydride can yield the desired pyrrolidine derivative.

    Chlorination and Methylation: The chlorination and methylation of the pyridine ring can be achieved through electrophilic substitution reactions. For instance, the reaction of 2-chloropyridine with methyl iodide in the presence of a strong base like potassium tert-butoxide can introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to ensure high yield and purity of the final product. Common solvents used in these processes include lower alkyl alcohols such as ethanol, and catalysts like Raney nickel may be employed to facilitate specific reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
  • 3-(1-Butylpyrrolidin-2-yl)pyridine

Uniqueness

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine is unique due to the presence of both a butyl-substituted pyrrolidine ring and a chlorinated methylpyridine core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

5-(1-butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

InChI

InChI=1S/C14H21ClN2/c1-3-4-7-17-8-5-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3

InChI Key

VPFQJANWZRRKAB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=C(C(=C2)C)Cl

Origin of Product

United States

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